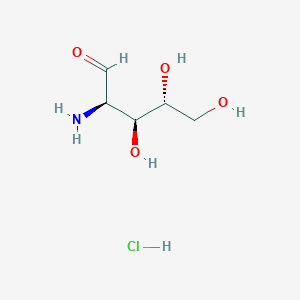
(2R,3S,4R)-2-amino-3,4,5-trihydroxypentanal;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S,4R)-2-amino-3,4,5-trihydroxypentanal;hydrochloride is a chiral compound with significant importance in various scientific fields. This compound is characterized by its multiple hydroxyl groups and an amino group, making it a versatile molecule in chemical reactions and biological interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R)-2-amino-3,4,5-trihydroxypentanal;hydrochloride typically involves the stereoselective reduction of corresponding keto-sugars or amino sugars. The reaction conditions often require the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled temperatures to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound may involve enzymatic methods where specific enzymes catalyze the reduction process, ensuring high yield and purity. The use of biocatalysts is preferred in industrial settings due to their specificity and environmentally friendly nature .
Análisis De Reacciones Químicas
Types of Reactions
(2R,3S,4R)-2-amino-3,4,5-trihydroxypentanal;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding keto or aldehyde derivatives.
Reduction: Further reduction can lead to the formation of fully saturated alcohols.
Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
The major products formed from these reactions include various derivatives such as keto-sugars, fully saturated alcohols, and amides, each with unique properties and applications .
Aplicaciones Científicas De Investigación
(2R,3S,4R)-2-amino-3,4,5-trihydroxypentanal;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor in the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic effects and as a component in drug development.
Mecanismo De Acción
The mechanism by which (2R,3S,4R)-2-amino-3,4,5-trihydroxypentanal;hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and influencing various biochemical pathways. The presence of multiple hydroxyl groups allows for hydrogen bonding and other interactions, enhancing its binding affinity to target molecules .
Comparación Con Compuestos Similares
Similar Compounds
- (2R,3S,4R)-2-amino-3,4,5-trihydroxypentanoic acid
- (2R,3S,4R)-2-amino-3,4,5-trihydroxyhexanal
- (2R,3S,4R)-2-amino-3,4,5-trihydroxybutanal
Uniqueness
What sets (2R,3S,4R)-2-amino-3,4,5-trihydroxypentanal;hydrochloride apart from similar compounds is its specific stereochemistry and the presence of a hydrochloride group, which can influence its solubility and reactivity. This unique combination of features makes it particularly valuable in specific applications where precise molecular interactions are required .
Propiedades
Fórmula molecular |
C5H12ClNO4 |
|---|---|
Peso molecular |
185.60 g/mol |
Nombre IUPAC |
(2R,3S,4R)-2-amino-3,4,5-trihydroxypentanal;hydrochloride |
InChI |
InChI=1S/C5H11NO4.ClH/c6-3(1-7)5(10)4(9)2-8;/h1,3-5,8-10H,2,6H2;1H/t3-,4+,5-;/m0./s1 |
Clave InChI |
DRUSHUBYTZTXOS-VEGRVEBRSA-N |
SMILES isomérico |
C([C@H]([C@H]([C@H](C=O)N)O)O)O.Cl |
SMILES canónico |
C(C(C(C(C=O)N)O)O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




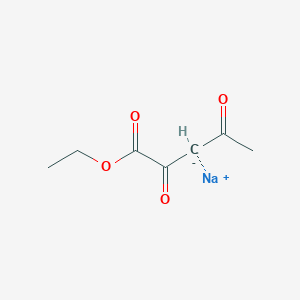


![1-[6-(Trifluoromethyl)pyridazin-3-yl]ethanamine](/img/structure/B15203127.png)
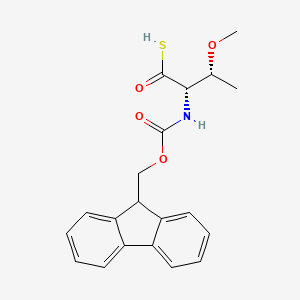
![Ethyl 2-[3-(tert-butoxycarbonylamino)azetidin-3-yl]-2-fluoro-acetate](/img/structure/B15203157.png)

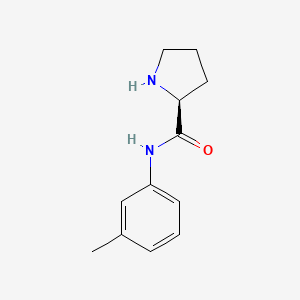

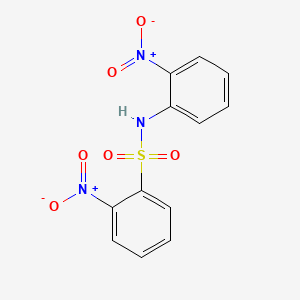

![4-[3-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde](/img/structure/B15203200.png)
